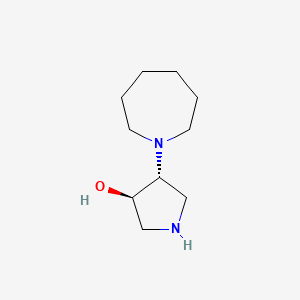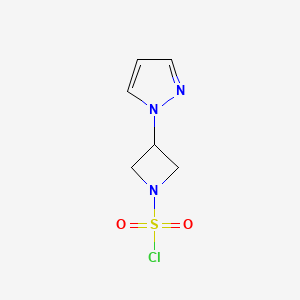
(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with an azepane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and azepane.
Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the azepane group. This can be achieved through nucleophilic substitution reactions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (3R,4R) enantiomer. This can be done using chiral chromatography or crystallization methods.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts and reaction conditions to minimize by-products and maximize the desired product.
化学反応の分析
Types of Reactions
(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azepane or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrrolidine or azepane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of (3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.
類似化合物との比較
Similar Compounds
(3S,4S)-4-(azepan-1-yl)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.
4-(azepan-1-yl)pyrrolidine: A similar compound lacking the hydroxyl group.
4-(piperidin-1-yl)pyrrolidin-3-ol: A compound with a piperidine ring instead of an azepane ring.
Uniqueness
(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both azepane and pyrrolidine rings. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c13-10-8-11-7-9(10)12-5-3-1-2-4-6-12/h9-11,13H,1-8H2/t9-,10-/m1/s1 |
InChIキー |
WXOZYPXAYQJWGV-NXEZZACHSA-N |
異性体SMILES |
C1CCCN(CC1)[C@@H]2CNC[C@H]2O |
正規SMILES |
C1CCCN(CC1)C2CNCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)


![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)


![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)
![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)




